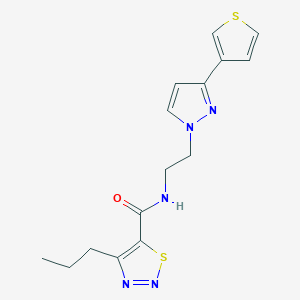

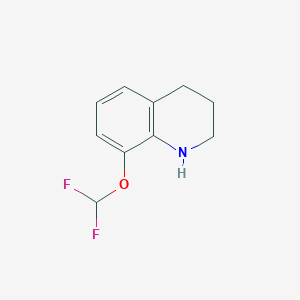

![molecular formula C21H23N5O3 B2489613 1,7-二甲基-3-(3-氧代丁酰-2-基)-8-苯乙基-1H-咪唑并[2,1-f]嘧啶-2,4(3H,8H)-二酮 CAS No. 876670-87-0](/img/structure/B2489613.png)

1,7-二甲基-3-(3-氧代丁酰-2-基)-8-苯乙基-1H-咪唑并[2,1-f]嘧啶-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound of interest belongs to a class of imidazo[2,1-f]purine diones, a group known for their diverse pharmacological properties and utility in medicinal chemistry. These compounds have been explored for their potential in treating various conditions, with emphasis on their synthesis, molecular structures, and various chemical properties (A. Zagórska et al., 2009; A. Gobouri, 2020).

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine diones often involves multi-step chemical reactions, starting from basic purine scaffolds to which various functional groups are added. Techniques include the use of N-8-arylpiperazinylpropyl derivatives and the exploration of mesoionic purinone analogs, showcasing a diverse chemical reactivity profile and the ability to introduce various substituents to the core structure, thereby modulating its physical and chemical properties (R. A. Coburn & Michael D. Taylor, 1982; A. Zagórska et al., 2015).

Molecular Structure Analysis

Structural analysis of these compounds often involves X-ray crystallography and NMR spectroscopy, allowing for the detailed understanding of their 3D conformation and electronic structure. These analyses are crucial for understanding the interaction of these molecules with biological targets (Ondrej Šimo et al., 1998).

Chemical Reactions and Properties

Imidazo[2,1-f]purine diones undergo various chemical reactions, including hydrolytic ring-opening and cycloadditions, demonstrating their versatility in chemical synthesis and the potential for creating a wide array of derivatives with tailored properties for specific applications (R. A. Coburn & Michael D. Taylor, 1982).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are directly influenced by the molecular structure. The introduction of specific substituents can significantly alter these properties, making them suitable for various applications in medicinal chemistry and material science (É. I. Ivanov et al., 1993).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and various other chemical agents, are pivotal for the functionalization of the imidazo[2,1-f]purine dione core. Such properties are essential for the development of new compounds with desired biological activities (M. Sako et al., 2000).

科学研究应用

药理评价和合成:

- 这种化合物及其类似物已被合成并评估其作为5-羟色胺受体配体的潜力。研究表明,某些衍生物在动物模型中表现出类抗焦虑和类抗抑郁活性,暗示它们可能用于治疗焦虑和抑郁症(Zagórska等,2009)。

结构活性关系:

- 对这些化合物的结构活性关系进行进一步研究发现,带有嘌呤-2,4-二酮核的衍生物通常具有更高的亲和力值,适用于5-羟色胺和多巴胺受体。对接研究表明,这些化合物中的特定取代基对受体亲和力和选择性至关重要,特别是对5-羟色胺受体(Zagórska等,2015)。

受体亲和力和酶活性:

- 这些化合物已被研究其对各种5-羟色胺和多巴胺受体的受体亲和力以及对某些磷酸二酯酶的抑制效力。这些研究对确定这些化合物在神经和精神疾病治疗中的治疗潜力至关重要(Zagórska等,2016)。

抗抑郁和抗焦虑潜力:

- 这种化合物的某些衍生物已在体内评估其潜在的抗抑郁和抗焦虑效果,为其在情绪障碍治疗中的治疗潜力提供了见解(Partyka et al., 2020)。

腺苷受体拮抗作用:

- 研究还集中在这些化合物对腺苷受体的拮抗活性上。已确定某些衍生物为A3腺苷受体的有效和选择性拮抗剂,这对于它们在治疗各种疾病中的潜在应用具有重要意义(Baraldi et al., 2005)。

作用机制

Target of Action

The primary target of F2583-0175 is the cannabinoid receptors . These receptors play a crucial role in the central nervous system and immune cells, regulating various physiological processes such as mood, appetite, pain-sensation, and memory .

Mode of Action

F2583-0175 acts as an agonist to the cannabinoid receptors . This means it binds to these receptors and activates them, leading to a series of intracellular events. The compound’s potency and efficacy at the cannabinoid receptors are reported to be almost three times higher than JWH-018, another synthetic cannabinoid .

Biochemical Pathways

Upon activation of the cannabinoid receptors, F2583-0175 affects various biochemical pathways. These include the mono- and dihydroxylation pathways, hydroxylation of the N-butyl side chain and dehydrogenation, formation of a dihydrodiol, hydrolysis of the terminal amide group, N-dealkylation of the indazole, and a combination of these reactions .

Pharmacokinetics

F2583-0175 undergoes extensive metabolism due to its significant hydrophobicity . This results in the absence or low content of the parent compound in the urine, thus requiring the need for metabolism studies . The dihydrodiol was found to be the predominant metabolite, with its chromatographic peak area exceeding those of other metabolites by almost an order of magnitude . For the routine analysis of blood, liver, and kidney samples, the dihydrodiol and monohydroxylated metabolites along with the parent compound are recommended as target analytes .

Result of Action

The activation of cannabinoid receptors by F2583-0175 can lead to various molecular and cellular effects. These include changes in cell signaling pathways, gene expression, and neuronal excitability . .

属性

IUPAC Name |

4,7-dimethyl-2-(3-oxobutan-2-yl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-13-12-25-17-18(23(4)21(29)26(19(17)28)14(2)15(3)27)22-20(25)24(13)11-10-16-8-6-5-7-9-16/h5-9,12,14H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGMUBFJSRVHPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-dimethyl-3-(3-oxobutan-2-yl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

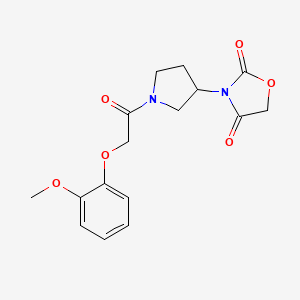

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)

![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)

![(2Z)-2-({4-[(2-chlorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2489534.png)

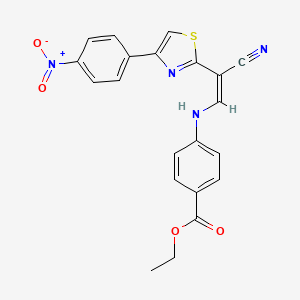

![(NE)-N-[2-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B2489535.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)

![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)

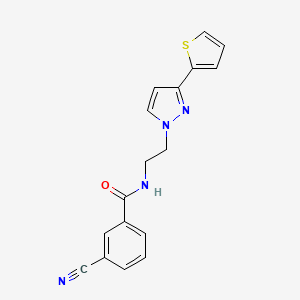

![2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2489552.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)